molecular formula C10H14ClNO2 B2445066 4-(Phenylamino)butanoic acid hydrochloride CAS No. 113407-64-0

4-(Phenylamino)butanoic acid hydrochloride

Cat. No. B2445066
CAS RN: 113407-64-0
M. Wt: 215.68
InChI Key: SEZYDRIJSHGZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylamino)butanoic acid hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H13NO2•HCl and a molecular weight of 215.68 .


Molecular Structure Analysis

The molecular structure of 4-(Phenylamino)butanoic acid hydrochloride consists of 10 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The molecular weight is 215.68 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Demethylation Process : A study by Delhaye et al. (2006) discusses a solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a related compound, highlighting an efficient method of demethylation useful in various synthetic applications (Delhaye et al., 2006).
  • Oxidation Studies : Yogananth and Mansoor (2015) conducted a kinetic and thermodynamic study on the oxidation of 4-oxo-4-phenyl butanoic acid, a structurally similar compound. This research aids in understanding the chemical behavior of related butanoic acid derivatives (Yogananth & Mansoor, 2015).

Applications in Crystal Engineering

  • Multicomponent Crystals of Baclofen : Báthori and Kilinkissa (2015) explored the crystal structure of baclofen, a γ-amino acid similar to 4-(phenylamino)butanoic acid, providing insights into crystal engineering and potential pharmaceutical applications (Báthori & Kilinkissa, 2015).

Pharmacological Activity

  • Synthesis of Pharmacologically Active Derivatives : Vasil'eva et al. (2016) described the synthesis of various 3,4-disubstituted aminobutyric acids, demonstrating the pharmacological potential of compounds structurally related to 4-(phenylamino)butanoic acid (Vasil'eva et al., 2016).
  • Antimicrobial Activity : Research by Mickevičienė et al. (2015) on derivatives of aminobutanoic acids, similar to 4-(phenylamino)butanoic acid, revealed significant antimicrobial properties, hinting at potential medical applications (Mickevičienė et al., 2015).

properties

IUPAC Name

4-anilinobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-10(13)7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZYDRIJSHGZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylamino)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.